molecular formula C11H8FNO2 B8346140 2-(6-Fluoroquinolin-7-yl)acetic acid

2-(6-Fluoroquinolin-7-yl)acetic acid

Cat. No.: B8346140
M. Wt: 205.18 g/mol
InChI Key: FNOQTJNPBDSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoroquinolin-7-yl)acetic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a quinoline core, a privileged scaffold in pharmaceuticals, functionalized with a fluorine atom and an acetic acid group. The fluorine atom is a key modification, as its introduction into heterocyclic compounds is a well-established strategy to fine-tune a molecule's properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . The acetic acid side chain provides a versatile handle for further synthetic manipulation, allowing researchers to create amide, ester, or other derivatives for constructing more complex molecular architectures. Quinoline carboxylic acid derivatives are of significant interest in the development of therapeutic agents. Historically, the quinoline structure has been a cornerstone in antimalarial drugs like quinine and chloroquine . More recently, the addition of a fluorine atom at the C-6 position of the quinoline ring was a critical advancement that led to the development of potent fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin . These antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . While the specific activity of this compound is not documented, its structure makes it a valuable building block for researchers synthesizing novel quinoline-based compounds for evaluating antibacterial, anticancer, and anti-inflammatory activities. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(6-fluoroquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-13-10(7)5-8(9)6-11(14)15/h1-5H,6H2,(H,14,15)

InChI Key

FNOQTJNPBDSJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)CC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Analogs

ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid)
  • Activity: ML 3000 demonstrates anti-inflammatory efficacy comparable to indometacin but with superior gastrointestinal tolerance. In rat models, ML 3000 showed an ED50 of 17 mg/kg (vs.
  • Structural Insight : The dihydro-pyrrolizine core and chlorophenyl group may reduce gastric irritation compared to indometacin’s indole-acetic acid structure.
Parameter ML 3000 Indometacin
ED50 (acute inflammation) 17 mg/kg 3 mg/kg
UD50 (gastric damage) >100 mg/kg 7 mg/kg
Plasma Level (µg/mL) 20.0 5.0
2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid (CAS 138206-54-9)
  • The fluorine atom likely enhances lipophilicity and target binding compared to non-fluorinated analogs .

Substituent Effects on Physicochemical Properties

2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Structural Features : The bromine atom (electron-withdrawing) and methoxy group (electron-donating) influence the phenyl ring’s electronic environment. The acetic acid group forms hydrogen-bonded dimers in the crystal lattice, a common trait in carboxylic acids .
  • Crystal Structure : Dihedral angle between the phenyl ring and acetic acid group is 78.15°, indicating steric hindrance. Angles at substituents (Br: 121.5°, OMe: 118.2°) reflect electronic effects .
[(4-{[4-(Benzoylamino)phenyl]amino}-6-methoxyquinazolin-7-yl)oxy]acetic Acid
  • Design: Combines a quinazoline core with methoxy, benzoylamino, and acetic acid groups. The fluorine-free structure contrasts with 2-(6-fluoroquinolin-7-yl)acetic acid, highlighting how fluorine substitution might alter solubility or receptor binding .

Fluorinated vs. Non-Fluorinated Derivatives

  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, as seen in fluorinated PFAS compounds (e.g., 6:2 Cl-PFESA) . This property could extend to this compound, improving its pharmacokinetic profile.
  • Bioavailability: Fluorinated quinolines (e.g., 4-(3-chloro-4-cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide) often exhibit enhanced membrane penetration compared to non-fluorinated analogs .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(6-Fluoroquinolin-7-yl)acetic acid with high purity?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of precursor aromatic acids in acetic acid, followed by purification via recrystallization. For example, bromine in acetic acid is used to introduce halogen substituents while maintaining the quinoline core . Alternative routes include direct amination of fluoroquinoline derivatives under reflux with water using Keplerate catalysts, achieving yields up to 97% . Green chemistry approaches (e.g., non-toxic solvents) are recommended to minimize environmental impact.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity. For example, 1^1H NMR can identify methoxy and fluoroquinoline protons .
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns. Dihedral angles between aromatic rings and substituents (e.g., 78.15° for acetic acid groups) provide insights into electronic effects .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .

Q. How should researchers ensure stability during storage and handling of this compound?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Avoid prolonged exposure to light, as fluorinated quinoline derivatives may undergo photodegradation.
  • Use gloveboxes for moisture-sensitive reactions and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can crystallographic data resolve electronic effects of substituents in this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals:
  • Torsion Angles : Methoxy groups align coplanar with aromatic rings (C7–O1–C1–C6 = 1.2°), while acetic acid groups are perpendicular (dihedral angle = 78.15°), influencing conjugation .
  • Hydrogen-Bonding Motifs : Centrosymmetric dimers with R22_2^2(8) motifs stabilize the crystal lattice. Such interactions guide co-crystal design for enhanced bioavailability .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) enlarge C–C–C angles (121.5° vs. 118.2° for OMe), confirmed by DFT calculations .

Q. How to design experiments to assess the bioactivity of this compound in cellular models?

  • Methodological Answer :
  • Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).
  • Cellular Assays :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM).
  • Anti-inflammatory Activity : Measure IL-6/TNF-α suppression in macrophages via ELISA.
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for fluorinated quinoline derivatives?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR, HRMS, and X-ray results to confirm structural assignments. For example, unexpected NOE signals may indicate conformational flexibility .
  • Dose-Response Curves : Replicate bioactivity assays with adjusted concentrations (e.g., 0.1–10 µM) to identify non-linear effects.
  • Isotopic Labeling : Use 19^{19}F-NMR to track metabolic byproducts or degradation pathways .

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